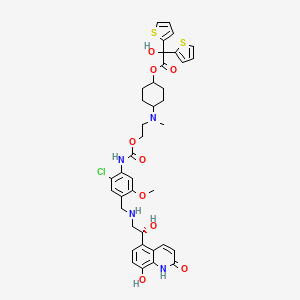

LAS190792

Descripción

Propiedades

Número CAS |

1347232-69-2 |

|---|---|

Fórmula molecular |

C39H43ClN4O9S2 |

Peso molecular |

811.4 g/mol |

Nombre IUPAC |

[4-[2-[[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyphenyl]carbamoyloxy]ethyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

InChI |

InChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1 |

Clave InChI |

SNXJYSXRLKUBSZ-DKVSQIIISA-N |

SMILES isomérico |

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O |

SMILES canónico |

CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LAS190792 (AZD8999)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LAS190792, also known as AZD8999, is a novel investigational bifunctional molecule designed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2] As a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA), this compound combines two clinically validated bronchodilator mechanisms in a single entity. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed signaling pathways, and generalized experimental protocols.

Core Mechanism of Action: A Dual Approach to Bronchodilation

This compound exerts its therapeutic effect through a synergistic dual mechanism of action on the smooth muscle of the airways:

-

Muscarinic Receptor Antagonism: this compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is predominantly expressed in airway smooth muscle.[1][3] By blocking the binding of acetylcholine to M3 receptors, this compound inhibits the parasympathetic-mediated bronchoconstriction, a key contributor to airway narrowing in respiratory diseases.

-

β2-Adrenoceptor Agonism: Concurrently, this compound acts as an agonist at the β2-adrenoceptors, which are also highly expressed on airway smooth muscle cells.[1] Activation of these receptors stimulates a signaling cascade that leads to smooth muscle relaxation, actively promoting bronchodilation.

This combination of antagonizing bronchoconstriction and stimulating bronchodilation is intended to provide superior and sustained improvement in lung function compared to single-mechanism agents.

Signaling Pathways

The dual pharmacological actions of this compound target two distinct G-protein coupled receptor (GPCR) signaling pathways within the airway smooth muscle cells.

Muscarinic M3 Receptor Antagonism Pathway

This compound competitively blocks the M3 muscarinic receptor, preventing the downstream signaling cascade initiated by acetylcholine. This inhibitory action prevents bronchoconstriction.

β2-Adrenoceptor Agonism Pathway

As a β2-adrenoceptor agonist, this compound activates a signaling pathway that culminates in airway smooth muscle relaxation and bronchodilation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological preclinical characterization of this compound, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

LAS190792: A Technical Whitepaper on its Dual-Target Receptor Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule characterized as a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA).[1] This document provides a comprehensive technical overview of the target receptors of this compound, presenting quantitative data on its binding affinities and functional potencies, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways. This information is intended to support further research and development efforts in the field of respiratory therapeutics.

Core Target Receptors and Mechanism of Action

This compound is designed to simultaneously interact with two distinct receptor types in the airways to induce bronchodilation, making it a promising candidate for the treatment of chronic respiratory diseases such as COPD.[1][2] The dual mechanism of action involves:

-

Muscarinic Receptor Antagonism: this compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily targeting the M3 subtype.[1] In the airways, M3 receptors are predominantly located on smooth muscle cells and submucosal glands. Their activation by acetylcholine, a neurotransmitter of the parasympathetic nervous system, leads to bronchoconstriction and mucus secretion. By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to airway smooth muscle relaxation.[1][3]

-

β2-Adrenoceptor Agonism: Concurrently, this compound functions as an agonist at the β2-adrenergic receptors (β2-ARs).[1] These receptors are highly expressed on airway smooth muscle cells. Stimulation of β2-ARs activates intracellular signaling cascades that result in smooth muscle relaxation and subsequent bronchodilation.[3]

This complementary dual pharmacology allows this compound to achieve bronchodilation through two independent but synergistic pathways.[3]

Quantitative Receptor Pharmacology

The potency and selectivity of this compound at its target receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | pIC50 |

| M1 | 8.9[4][5] |

| M2 | 8.8[4][5] |

| M3 | 8.8[1][2][4][5] |

| M4 | 9.2[4][5] |

| M5 | 8.2[4][5] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor.

Table 2: Adrenergic Receptor Binding Affinities and Selectivity of this compound

| Receptor Subtype | pIC50 |

| β1 | 7.5[4][5] |

| β2 | 9.1[4][5] |

| β3 | 5.6[4][5] |

This compound demonstrates selectivity for the β2-adrenoceptor over the β1 and β3 subtypes.[1][2]

Table 3: Functional Potency of this compound

| Assay | Species/Tissue | Parameter | Value |

| Antimuscarinic Activity | Human Bronchus (electrically stimulated, in presence of propranolol) | pIC50 | 8.3[1] |

| β2-Adrenoceptor Agonist Activity | Guinea Pig Trachea (spontaneous tone) | pEC50 | 9.6[1][2] |

pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating the concentration of the drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound to its target receptors.

Objective: To quantify the affinity (pIC50) of this compound for human muscarinic (M1-M5) and adrenergic (β1-β3) receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells recombinantly expressing the specific human receptor subtype of interest are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Reaction:

-

The assay is performed in a 96-well plate format.

-

Each well contains a fixed concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-adrenergic receptors) and a varying concentration of unlabeled this compound.

-

Membrane preparations are added to each well.

-

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

-

The pIC50 is then calculated as the negative logarithm of the IC50.

-

cAMP Functional Assays

These assays are used to determine the functional agonist activity of this compound at β2-adrenergic receptors.

Objective: To measure the ability of this compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.

Methodology:

-

Cell Culture and Plating:

-

CHO or HEK293 cells expressing the human β2-adrenergic receptor are cultured.

-

Cells are seeded into 384-well plates and allowed to adhere.

-

-

Compound Incubation:

-

The cell culture medium is removed and replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Cells are incubated with varying concentrations of this compound for a defined period at room temperature.

-

-

cAMP Detection:

-

Several methods can be used for cAMP detection, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This method involves cell lysis and the addition of two conjugates: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor. The signal is inversely proportional to the amount of cAMP produced.

-

Luminescence-based assays (e.g., GloSensor™): Cells are transfected with a biosensor that emits light upon binding to cAMP. The luminescence signal is directly proportional to the intracellular cAMP concentration.

-

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to this compound is quantified.

-

The EC50 value is determined by plotting the concentration-response curve and fitting it with a sigmoidal dose-response equation.

-

The pEC50 is then calculated.

-

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional potency of this compound in a more physiologically relevant tissue preparation.

Objective: To determine the relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the tracheas are carefully dissected.

-

The trachea is cut into rings, and these rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

The rings are connected to isometric force transducers to measure changes in muscle tension.

-

-

Contraction and Relaxation:

-

The tracheal rings are pre-contracted with an agent such as carbachol (B1668302) or by electrical field stimulation to induce a stable contractile tone.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation of the tracheal rings is recorded as a percentage of the pre-contracted tone.

-

-

Data Analysis:

-

Concentration-response curves for the relaxant effect of this compound are constructed.

-

The EC50 or IC50 value is determined from these curves, and the corresponding pEC50 or pIC50 is calculated.

-

Signaling Pathways

The dual mechanism of action of this compound is mediated through distinct intracellular signaling pathways.

Muscarinic M3 Receptor Antagonism and Inhibition of Bronchoconstriction

Acetylcholine binding to M3 receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK).[4] MLCK phosphorylates myosin light chains, resulting in smooth muscle contraction. This compound, as an M3 antagonist, blocks the initial step of this pathway, preventing acetylcholine-induced bronchoconstriction.

β2-Adrenoceptor Agonism and Induction of Bronchodilation

As a β2-adrenoceptor agonist, this compound mimics the action of endogenous agonists like epinephrine.[3] Binding of this compound to the β2-AR activates a Gs protein, which in turn stimulates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[3] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[3] PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+ concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]

Conclusion

This compound is a potent and selective MABA with a well-defined dual-target receptor profile. Its ability to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic receptors provides a robust mechanism for achieving bronchodilation. The quantitative data and experimental methodologies presented in this whitepaper offer a solid foundation for researchers and drug development professionals working on the next generation of respiratory therapies. The synergistic action of this compound holds the potential for improved efficacy in the management of obstructive airway diseases.

References

- 1. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. atsjournals.org [atsjournals.org]

An In-depth Technical Guide to the Muscarinic Antagonist Activity of LAS190792

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel inhaled bifunctional molecule characterized as a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1] This dual pharmacology makes it a promising candidate for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), as it combines two distinct bronchodilator mechanisms in a single agent.[1][2] This technical guide provides a comprehensive overview of the muscarinic antagonist activity of this compound, focusing on its receptor binding profile, functional potency, and the experimental methodologies used for its characterization.

Data Presentation

The muscarinic antagonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at human muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | pIC50 |

| M1 | 8.9 |

| M2 | 8.8 |

| M3 | 8.8 |

| M4 | 9.2 |

| M5 | 8.2 |

| (Data sourced from MedChemExpress)[3] |

Table 2: Functional Antagonist and Agonist Potency of this compound

| Assay Description | Parameter | Value |

| Antimuscarinic activity in electrically stimulated human isolated bronchus (in the presence of propranolol) | pIC50 | 8.3 |

| Functional potency in spontaneous tone guinea pig isolated trachea | pEC50 | 9.6 |

| (Data sourced from Aparici et al., 2017)[1][4] |

Experimental Protocols

The characterization of this compound's muscarinic antagonist activity involves several key experimental protocols. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled competing ligand: Atropine or another suitable muscarinic antagonist for determining non-specific binding.

-

This compound at various concentrations.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 154 mM NaCl.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Dilution: Dilute the receptor membrane preparations in the assay buffer to a final protein concentration suitable for the assay (e.g., 10-50 µ g/well ).

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a high concentration of an unlabeled antagonist is added.

-

Incubation: Add the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the pIC50.

Isolated Tissue Functional Assays

These experiments assess the functional consequences of receptor binding, such as smooth muscle contraction or relaxation.

Objective: To evaluate the functional antagonist potency of this compound on muscarinic receptor-mediated airway smooth muscle contraction.

Materials:

-

Human bronchial tissue or guinea pig tracheal tissue.

-

Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.7).

-

Acetylcholine (B1216132) (ACh) or carbachol (B1668302) as a contractile agonist.

-

Propranolol (B1214883) to block β-adrenergic receptors.

-

This compound at various concentrations.

-

Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Dissect the airway tissue into rings or strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

-

Protocol for Antagonist Activity:

-

Pre-incubate the tissues with propranolol to isolate the muscarinic effects.

-

Induce a submaximal contraction with a fixed concentration of ACh.

-

Once the contraction is stable, add cumulative concentrations of this compound to generate a concentration-response curve for relaxation.

-

Alternatively, pre-incubate the tissues with varying concentrations of this compound before constructing a cumulative concentration-response curve to ACh. This allows for the determination of the pA2 value.

-

-

Data Analysis: Measure the changes in isometric tension. For antagonist activity, calculate the pIC50 from the inhibition of the ACh-induced contraction.

In Vivo Bronchoconstriction Models

These studies assess the efficacy of the compound in a living organism.

Objective: To determine the ability of this compound to inhibit acetylcholine-induced bronchoconstriction in an animal model.

Materials:

-

Anesthetized and mechanically ventilated dogs or guinea pigs.

-

Acetylcholine (ACh) solution for intravenous administration.

-

Nebulized this compound.

-

Equipment to measure lung resistance and dynamic compliance.

Procedure:

-

Animal Preparation: Anesthetize the animal and perform a tracheotomy to allow for mechanical ventilation.

-

Baseline Measurements: Record stable baseline values for lung resistance and dynamic compliance.

-

Drug Administration: Administer nebulized this compound or vehicle control.

-

ACh Challenge: At various time points after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.

-

Measurement of Response: Record the changes in lung resistance and dynamic compliance following the ACh challenge.

-

Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound compared to the vehicle control. Determine the duration of action by performing ACh challenges at different time points post-dose. This compound has been shown to inhibit acetylcholine-induced bronchoconstriction in dogs with a sustained bronchodilation half-life of 13.3 hours.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the muscarinic antagonist activity of this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound.

References

- 1. Pharmacological preclinical characterization of this compound, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro anti-inflammatory effects of AZD8999, a novel bifunctional muscarinic acetylcholine receptor antagonist /β2-adrenoceptor agonist (MABA) compound in neutrophils from COPD patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Beta-2 Agonist Properties of LAS190792 (Abediterol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792, also known as abediterol (B1664762) and AZD8999, is a novel inhaled bifunctional molecule under development for the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It combines two distinct pharmacological activities in a single molecule: a long-acting muscarinic receptor antagonist (LAMA) and a long-acting β2-adrenoceptor agonist (LABA).[3] This dual mechanism of action, termed MABA (Muscarinic Antagonist and β2-Adrenoceptor Agonist), is designed to provide enhanced bronchodilation by targeting both the parasympathetic and sympathetic pathways that regulate airway smooth muscle tone.[3][4] This guide focuses on the core beta-2 agonist properties of this compound, presenting a technical overview of its pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental evaluation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the beta-2 agonist properties of this compound, with comparisons to other relevant compounds where available.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | Human β2 Adrenoceptor (pIC50) | Human β1 Adrenoceptor (pIC50) | Human β3 Adrenoceptor (pIC50) | β2 vs β1 Selectivity | β2 vs β3 Selectivity |

| This compound | 9.1[5] | 7.5[5] | 5.6[5] | ~40-fold | ~3162-fold |

| Batefenterol | Similar to this compound[1] | - | - | - | - |

| Indacaterol | - | - | - | Lower than this compound[2] | - |

| Formoterol | - | - | - | Lower than this compound[2] | - |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration. Higher values indicate greater binding affinity. Selectivity is calculated from the ratio of IC50 values.

Table 2: In Vitro Functional Potency and Efficacy

| Compound | Functional Potency (pEC50) in Spontaneous Tone Isolated Guinea Pig Trachea | Efficacy (% of Isoprenaline max effect) | Onset of Action (t½ onset) in Isolated Human Bronchi | Duration of Action (t½) in Isolated Human Bronchi |

| This compound (as Abediterol) | 9.6[1][6] | Full agonist (91 ± 5%)[2] | 7-10 min[2] | ~690 min[2] |

| Batefenterol | Similar to this compound[1] | - | - | Shorter than this compound[1] |

| Indacaterol | Similar to LABA compounds[1] | - | - | Similar to this compound[2] |

| Formoterol | - | - | Not significantly different from this compound[2] | - |

| Salmeterol (B1361061) | - | - | Slower than this compound[7] | - |

Note: pEC50 is the negative logarithm of the half maximal effective concentration. Higher values indicate greater potency.

Table 3: In Vivo Bronchodilator Activity

| Species | Model | Potency/Efficacy | Duration of Action (t½) |

| Dog | Acetylcholine-induced bronchoconstriction (nebulized) | Sustained bronchodilation with minimal cardiac effects[1][6] | 13.3 h[1][6] |

| Guinea Pig | Acetylcholine-induced bronchoconstriction (nebulized) | Higher potency than salmeterol and formoterol[2] | 36 h[2] |

| Human (COPD patients) | Single inhaled dose | Significant, dose-dependent improvements in FEV1 vs placebo and indacaterol[8][9] | Sustained for at least 36 hours[7][8] |

Note: FEV1 is the forced expiratory volume in one second, a key measure of lung function.

Signaling Pathway and Mechanism of Action

As a beta-2 adrenoceptor agonist, this compound mimics the action of endogenous catecholamines like epinephrine (B1671497) on the β2-adrenergic receptors located on the surface of airway smooth muscle cells.[10] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

References

- 1. Pharmacological preclinical characterization of this compound, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. News Detail | Almirall [almirall.com]

- 4. dovepress.com [dovepress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 8. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Beta2-Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LAS190792 (AZD8999): A Novel Bifunctional Bronchodilator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule in development for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Developed by Almirall, it combines a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA) in a single entity.[1][2] Preclinical data indicate that this compound is a potent and selective agent with a long duration of action, suggesting its potential as a next-generation bronchodilator with a wide safety margin.[1] This document provides a comprehensive summary of the available preclinical data for this compound, including its pharmacological profile, in vitro and in vivo activity, and the experimental methodologies used in its characterization.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of binding and functional assays to determine its potency and selectivity for muscarinic and β-adrenergic receptors.

Receptor Binding and Functional Potency

This compound demonstrates high potency as both a muscarinic antagonist and a β2-adrenoceptor agonist. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Muscarinic and β-Adrenoceptor Agonist Potency of this compound

| Target Receptor | Assay Type | Parameter | Value | Reference |

| Human M1 | Binding Assay | pIC50 | 8.9 | [3][4] |

| Human M2 | Binding Assay | pIC50 | 8.8 | [3][4] |

| Human M3 | Binding Assay | pIC50 | 8.8 | [1][3][4] |

| Human M4 | Binding Assay | pIC50 | 9.2 | [3][4] |

| Human M5 | Binding Assay | pIC50 | 8.2 | [3][4] |

| Human β1-adrenoceptor | Binding Assay | pIC50 | 7.5 | [3][4] |

| Human β2-adrenoceptor | Binding Assay | pIC50 | 9.1 | [3][4] |

| Human β3-adrenoceptor | Binding Assay | pIC50 | 5.6 | [3][4] |

| Isolated Trachea | Functional Assay | pEC50 | 9.6 | [1] |

Table 2: Antimuscarinic Activity of this compound in Human Tissue

| Tissue | Assay Condition | Parameter | Value | Comparator (Batefenterol) | Reference |

| Human Tissue | In the presence of propranolol | pIC50 | 8.3 | 7.9 | [1] |

Experimental Protocols

Receptor Binding Assays (Summarized)

Due to the unavailability of the full-text publication, a detailed protocol cannot be provided. Based on standard pharmacological practices, these assays likely involved the use of cell lines recombinantly expressing the human muscarinic (M1-M5) and β-adrenergic (β1, β2, β3) receptors. The potency of this compound was determined by its ability to displace a radiolabeled ligand from these receptors, and the results were expressed as pIC50 values, which represent the negative logarithm of the molar concentration of the drug that inhibits 50% of the specific binding.

Isolated Trachea Functional Assay (Summarized)

This assay would have likely utilized isolated tracheal tissue from an animal model (e.g., guinea pig or human). The functional potency of this compound as a β2-adrenoceptor agonist was assessed by its ability to induce relaxation of the tracheal smooth muscle, which may have been pre-contracted with a spasmogen. The relaxant effect is measured and used to calculate the pEC50 value, representing the negative logarithm of the molar concentration of the drug that produces 50% of its maximal effect. The antimuscarinic activity was likely determined in electrically stimulated tissue in the presence of a β-blocker (propranolol) to isolate the muscarinic antagonist effects.

In Vivo Pharmacology

The in vivo efficacy and duration of action of this compound were evaluated in animal models of bronchoconstriction.

Bronchodilatory Effects and Duration of Action

In a study using a dog model, nebulized this compound was shown to inhibit acetylcholine-induced bronchoconstriction.[1] The compound exhibited a sustained bronchodilatory effect with a half-life of 13.3 hours and was associated with minimal cardiac effects.[1]

Experimental Workflow: In Vivo Bronchoconstriction Model

Caption: Workflow for in vivo assessment of this compound efficacy.

Mechanism of Action: Dual Signaling Pathway

This compound acts as a Muscarinic Antagonist and a β2-Adrenoceptor Agonist (MABA). This dual mechanism targets two key pathways involved in the regulation of airway smooth muscle tone.

-

Muscarinic Antagonism: By blocking the M3 muscarinic receptor on airway smooth muscle, this compound inhibits the bronchoconstrictor effects of acetylcholine.

-

β2-Adrenoceptor Agonism: By stimulating the β2-adrenoceptor on airway smooth muscle, this compound actively promotes bronchodilation through the Gs-adenylyl cyclase-cAMP pathway.

Caption: Dual mechanism of action of this compound.

Conclusion

The available preclinical data for this compound (AZD8999) demonstrate that it is a potent and selective MABA with a long duration of action in in vivo models. Its dual mechanism of action, combining muscarinic antagonism and β2-adrenoceptor agonism, offers a promising therapeutic approach for the treatment of chronic respiratory diseases. Further detailed studies and clinical trial data will be necessary to fully elucidate its therapeutic potential and safety profile in humans. It is important to note that the experimental protocols presented herein are summarized based on abstracts and standard pharmacological methods due to the inaccessibility of the full-text primary literature. Researchers are encouraged to consult the primary publication for complete and detailed methodologies.

References

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table 2 from Regulation of adrenoceptors and muscarinic receptors in the heart. | Semantic Scholar [semanticscholar.org]

- 3. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of LAS190792: A Bifunctional Approach to Respiratory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LAS190792, also known as AZD8999, is a novel inhaled long-acting dual-pharmacology molecule that functions as both a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist. Developed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), this compound combines two clinically validated bronchodilator mechanisms in a single molecule. This approach aims to provide enhanced bronchodilation and symptom relief compared to monotherapies. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its preclinical pharmacological profile, the methodologies of key experiments, and its progression into clinical evaluation.

Introduction: The Rationale for a MABA

Chronic obstructive pulmonary disease (COPD) is characterized by persistent airflow limitation, which is typically progressive and associated with an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management for COPD. The two primary classes of bronchodilators are β2-adrenoceptor agonists (LABAs) and muscarinic receptor antagonists (LAMAs). While both are effective, they act via different signaling pathways to induce relaxation of the airway smooth muscle.

The development of a single molecule with dual MABA activity, such as this compound, represents a rational approach to maximizing bronchodilation. By simultaneously inhibiting the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic receptors and stimulating the bronchodilatory β2-adrenergic receptors, MABAs are expected to provide superior efficacy and potentially a more convenient treatment regimen for patients.[1]

Preclinical Discovery and Pharmacology

This compound was identified through a drug discovery program aimed at developing a potent and long-acting MABA with a favorable safety profile. The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

Mechanism of Action

This compound exerts its therapeutic effect through two distinct mechanisms of action on airway smooth muscle cells:

-

Muscarinic Receptor Antagonism: this compound is a potent antagonist of the M3 muscarinic receptor, which is the primary muscarinic receptor subtype mediating bronchoconstriction in the human airway. By blocking the binding of acetylcholine to M3 receptors, this compound prevents the associated increase in intracellular calcium and subsequent smooth muscle contraction.

-

β2-Adrenoceptor Agonism: this compound is also a potent agonist of the β2-adrenergic receptor. Activation of β2-adrenoceptors on airway smooth muscle cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of protein kinase A. This cascade of events results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and bronchodilation.

The dual activity of this compound is intended to provide a synergistic effect on airway relaxation.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was assessed through a series of receptor binding and functional assays.

Radioligand binding assays were conducted to determine the affinity of this compound for various muscarinic and adrenergic receptor subtypes. The results demonstrated that this compound is a potent antagonist at the human M3 receptor and a potent agonist at the human β2-adrenoceptor.[2] The compound also exhibited selectivity for the β2-adrenoceptor over β1- and β3-adrenoceptors.

| Receptor Subtype | Assay Type | Parameter | This compound Value |

| Human M3 | Binding | pIC50 | 8.8 |

| Human β2 | Binding | - | High Affinity |

| Human β1 | Binding | - | Lower Affinity |

| Human β3 | Binding | - | Lower Affinity |

| Table 1: In Vitro Receptor Binding Profile of this compound |

The functional activity of this compound was evaluated in isolated tissue preparations. In guinea pig tracheal strips, this compound demonstrated potent relaxant activity on spontaneous tone and on contractions induced by electrical field stimulation.[2] The antimuscarinic activity of this compound was confirmed in the presence of the β-blocker propranolol, while its β2-agonist activity was assessed in tissues with spontaneous tone.[2]

| Tissue Preparation | Assay Type | Parameter | This compound Value | Batefenterol Value |

| Isolated Guinea Pig Trachea (spontaneous tone) | Relaxation | pEC50 | 9.6 | Similar to LABA compounds |

| Electrically Stimulated Human Bronchus | Antimuscarinic Activity (in presence of propranolol) | pIC50 | 8.3 | 7.9 |

| Table 2: In Vitro Functional Activity of this compound |

In Vivo Pharmacology

The in vivo efficacy and safety of this compound were investigated in animal models. In a study using dogs, nebulized this compound was shown to inhibit acetylcholine-induced bronchoconstriction.[2] The compound exhibited a sustained duration of action with a half-life of 13.3 hours and was associated with minimal cardiac effects, indicating a good safety margin.[2]

Clinical Development

Following promising preclinical results, this compound advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase I Clinical Trial (NCT02059434)

A Phase I, randomized, placebo-controlled, two-part study was conducted to assess single ascending doses of inhaled this compound.

-

Part 1: This part of the study evaluated single ascending doses of this compound in male subjects with mild persistent asthma.

-

Part 2: This part was a 5-way crossover, single-dose study in male and female subjects with moderate to severe COPD. The study compared two doses of this compound with placebo, indacaterol, and tiotropium.

The primary objectives of the study were to assess the safety and tolerability of this compound and to evaluate its bronchodilatory effect.

-

Patient Population: Part 1 included male subjects aged 18-50 with mild asthma. Part 2 included male and female subjects aged 40 and older with moderate to severe COPD.

-

Interventions: Inhaled this compound at various dose levels, placebo, indacaterol, and tiotropium.

-

Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The primary pharmacodynamic endpoint was the change from baseline in forced expiratory volume in one second (FEV1).

-

Secondary Outcome Measures: Pharmacokinetic parameters of this compound, including Cmax, Tmax, and AUC.

Publicly available information on the detailed quantitative results of this Phase I trial is limited. High-level summaries indicate that single inhaled doses of this compound were well-tolerated in subjects with mild asthma and moderate to severe COPD. The bronchodilatory effects of this compound were observed, and the study supported the continued development of the compound.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are often proprietary. However, based on the published literature, the following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for muscarinic and adrenergic receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human M3 or β2 receptors) are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic receptors, [3H]-CGP12177 for β-adrenergic receptors) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Isolated Guinea Pig Trachea Relaxation Assay

-

Objective: To assess the functional relaxant activity of this compound on airway smooth muscle.

-

General Protocol:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: A stable contractile tone is induced, either spontaneously or by electrical field stimulation.

-

Drug Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement: Changes in isometric tension are recorded using a force transducer.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (EC50) is calculated.

-

In Vivo Dog Bronchoconstriction Model

-

Objective: To evaluate the in vivo efficacy and duration of action of this compound in a relevant animal model.

-

General Protocol:

-

Animal Preparation: Anesthetized and ventilated dogs are used. Airway resistance is continuously monitored.

-

Drug Administration: this compound is administered via nebulization.

-

Bronchoconstriction Challenge: At various time points after drug administration, bronchoconstriction is induced by an intravenous injection of acetylcholine.

-

Measurement: The increase in airway resistance is measured.

-

Data Analysis: The inhibitory effect of this compound on the acetylcholine-induced bronchoconstriction is calculated as a percentage of the baseline response. The duration of action is determined by assessing the effect over time.

-

Drug Development Workflow

The discovery and development of a novel therapeutic like this compound typically follows a structured pipeline, from initial concept to clinical evaluation.

Conclusion

This compound is a promising MABA that has demonstrated a potent dual mechanism of action in preclinical studies, leading to its advancement into clinical trials. Its ability to combine muscarinic antagonism and β2-adrenoceptor agonism in a single molecule offers the potential for improved bronchodilation and patient convenience in the management of COPD and other respiratory diseases. Further clinical investigation is necessary to fully elucidate its therapeutic potential and establish its place in the treatment landscape for chronic respiratory conditions.

References

The Dual Pharmacology of LAS190792: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAS190792 (also known as AZD8999) is a novel inhaled bifunctional molecule that exhibits both muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activity.[1][2] Developed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), this compound offers the potential for enhanced bronchodilation by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation.[1][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its pharmacological profile, and the experimental methodologies used for its characterization.

Core Pharmacology: A Dual-Pronged Approach to Bronchodilation

This compound is designed as a single chemical entity that combines two distinct pharmacophores: one responsible for antagonizing M3 muscarinic receptors and another for agonizing β2-adrenergic receptors.[2][4] This dual action is intended to provide superior bronchodilator effects compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[3] The molecule has demonstrated high potency and a long duration of action in preclinical studies.[1][3]

Quantitative Pharmacological Profile of this compound

The pharmacological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data on its binding affinity and functional potency at various receptors.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | pIC50 | Reference |

| Muscarinic M1 | 8.9 | [5] |

| Muscarinic M2 | 8.8 | [5] |

| Muscarinic M3 | 8.8 | [1][5] |

| Muscarinic M4 | 9.2 | [5] |

| Muscarinic M5 | 8.2 | [5] |

| Adrenergic β1 | 7.5 | [5] |

| Adrenergic β2 | 9.1 | [5] |

| Adrenergic β3 | 5.6 | [5] |

Table 2: In Vitro Functional Potency of this compound

| Assay | Parameter | Value | Reference |

| Spontaneous Tone Isolated Guinea Pig Trachea | pEC50 | 9.6 | [1] |

| Electrically Stimulated Human Bronchus (Antimuscarinic activity in the presence of propranolol) | pIC50 | 8.3 | [1] |

Structure-Activity Relationship (SAR)

While a detailed public SAR study systematically modifying the structure of this compound is not available, we can infer key aspects from its known potent and selective profile and by drawing parallels with other MABA compounds. The general structure of a MABA consists of a muscarinic antagonist head, a β2-agonist head, and a linker chain. The optimization of each of these components is crucial for achieving the desired dual pharmacology.

For a MABA like this compound, the SAR is driven by:

-

Muscarinic Antagonist Moiety: This part of the molecule is responsible for high-affinity binding to and inhibition of the M3 muscarinic receptor. The chemical features of this moiety are optimized to provide potent and sustained antagonism.

-

β2-Agonist Moiety: This component is designed to effectively bind to and activate the β2-adrenergic receptor, leading to smooth muscle relaxation. Its structure dictates the potency and duration of the β2-agonist effect.

-

Linker Chain: The linker connecting the two pharmacophores is a critical determinant of the overall activity. Its length and flexibility are optimized to allow both pharmacophores to bind to their respective receptors simultaneously or independently, potentially on the same or adjacent cells. The nature of the linker can also influence the physicochemical properties of the molecule, such as its solubility and metabolic stability.

In the case of another MABA, THRX-198321, studies have shown that the bifunctional molecule exhibits significantly higher affinity for both muscarinic and β2-adrenergic receptors compared to its individual monovalent fragments, suggesting a multivalent binding interaction.[6][7] This highlights the importance of the integrated molecular design in achieving synergistic or additive effects.

Signaling Pathways

The dual mechanism of action of this compound targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary. However, based on the published literature, the following provides a generalized overview of the methodologies typically employed for this class of compounds.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human M3 or β2 receptors from CHO cells) are prepared.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki or pIC50).

Functional Assays in Isolated Tissues

These assays measure the functional effect of a compound on a whole tissue, providing information on its potency and efficacy.

In Vivo Studies

In vivo studies are crucial for evaluating the efficacy and safety of a compound in a living organism. For this compound, preclinical in vivo studies have been conducted in animal models to assess its bronchodilator effects and duration of action. For instance, nebulized this compound was shown to inhibit acetylcholine-induced bronchoconstriction in dogs with a sustained effect and minimal cardiac side effects.[1]

Conclusion

This compound is a potent, long-acting MABA with a well-defined dual pharmacological profile. Its high affinity for both M3 muscarinic and β2-adrenergic receptors, coupled with its functional potency in preclinical models, underscores its potential as a next-generation bronchodilator for the treatment of chronic respiratory diseases. The structure-activity relationship of MABAs is a complex interplay between the two pharmacophores and the linker, which must be carefully optimized to achieve the desired therapeutic profile. The experimental methodologies outlined in this guide provide a framework for the characterization of such bifunctional molecules. Further clinical investigations will continue to delineate the therapeutic utility of this compound in patients.

References

- 1. Pharmacological preclinical characterization of this compound, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Multivalent dual pharmacology muscarinic antagonist and β₂ agonist (MABA) molecules for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. THRX-198321 is a bifunctional muscarinic receptor antagonist and beta2-adrenoceptor agonist (MABA) that binds in a bimodal and multivalent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of LAS190792

A Novel Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist (MABA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAS190792, also known as AZD8999, is an investigational inhaled long-acting dual-acting bronchodilator that combines muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) properties in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, this compound offers the potential for improved bronchodilation and symptom control by simultaneously targeting two key pathways involved in airway smooth muscle contraction and relaxation.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo efficacy, and selectivity. Detailed experimental protocols for key studies are also provided to facilitate understanding and replication.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

-

Muscarinic Receptor Antagonism: this compound is a potent antagonist of muscarinic M3 receptors, which are primarily responsible for acetylcholine-induced bronchoconstriction.[1][4] By blocking these receptors, this compound inhibits the parasympathetic-mediated contraction of airway smooth muscle, leading to bronchodilation.

-

β2-Adrenoceptor Agonism: this compound is also a potent and selective agonist of β2-adrenoceptors.[1][4] Activation of these receptors on airway smooth muscle cells stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade ultimately leads to the relaxation of airway smooth muscle, further contributing to bronchodilation.

The combination of these two mechanisms in a single molecule is expected to provide synergistic or additive bronchodilator effects compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[2]

Signaling Pathways

The dual mechanism of action of this compound involves the modulation of two distinct signaling pathways in airway smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical pharmacological studies.

Table 1: Receptor Binding Affinity (pIC50)

| Receptor Subtype | This compound |

| Muscarinic M1 | 8.9[5] |

| Muscarinic M2 | 8.8[5] |

| Muscarinic M3 | 8.8[1][5] |

| Muscarinic M4 | 9.2[5] |

| Muscarinic M5 | 8.2[5] |

| β1-Adrenoceptor | 7.5[5] |

| β2-Adrenoceptor | 9.1[5] |

| β3-Adrenoceptor | 5.6[5] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

Table 2: Functional Potency and Efficacy

| Assay | Parameter | This compound | Comparator |

| Spontaneous Tone Isolated Guinea Pig Trachea | pEC50 | 9.6[1][4] | Batefenterol: Similar range[1][4] |

| Electrically Stimulated Human Bronchus (Antimuscarinic activity) | pIC50 | 8.3[1] | Batefenterol: 7.9[1] |

| cAMP Production (CHO cells expressing human β2-receptors) | IC50 (nM) | 0.23[6] | Indacaterol: Higher IC50[6] |

| Acetylcholine-induced Bronchoconstriction in Dogs | t1/2 (h) | 13.3[1][4] | Batefenterol: Shorter duration[1][4] |

pEC50 is the negative logarithm of the half maximal effective concentration. t1/2 is the half-life.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound to various muscarinic and adrenergic receptor subtypes.

Protocol:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant muscarinic (M1-M5) or β-adrenergic (β1-β3) receptors are prepared. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-receptors) at a fixed concentration and varying concentrations of this compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is then calculated as the negative logarithm of the IC50.

Functional Assays in Isolated Tissues

These assays assess the functional activity of this compound as both a muscarinic antagonist and a β2-agonist in a physiologically relevant ex vivo model.

Protocol for Isolated Guinea Pig Trachea Relaxation:

-

Tissue Preparation: Tracheal rings are obtained from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tracheal rings are connected to isometric force transducers to record changes in muscle tension.

-

Spontaneous Tone: The relaxant effect of this compound is evaluated on the spontaneous tone of the tracheal preparations. Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath.

-

Electrically Induced Contraction (Antimuscarinic Activity): To assess muscarinic antagonist activity, the tracheal rings are contracted by electrical field stimulation, which induces the release of endogenous acetylcholine (B1216132). The ability of this compound to relax these pre-contracted tissues is then measured. To isolate the muscarinic component, these experiments are often performed in the presence of a β-blocker like propranolol.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (EC50) or inhibits 50% of the induced contraction (IC50) is determined. The results are often expressed as pEC50 or pIC50.

In Vivo Bronchoprotection Assays

These studies evaluate the efficacy and duration of action of this compound in a living animal model.

Protocol for Acetylcholine-Induced Bronchoconstriction in Dogs:

-

Animal Model: Anesthetized and mechanically ventilated dogs are used. Bronchoconstriction is induced by an intravenous infusion or aerosol challenge with acetylcholine.

-

Drug Administration: this compound is administered via nebulization.

-

Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.

-

Data Analysis: The ability of this compound to inhibit the acetylcholine-induced bronchoconstriction is assessed over time to determine its potency, onset, and duration of action. The half-life (t1/2) of the bronchoprotective effect is calculated.

Selectivity Profile

This compound demonstrates a favorable selectivity profile. It is a potent antagonist at all five muscarinic receptor subtypes and a potent agonist at the β2-adrenoceptor.[5] Importantly, it shows significantly lower potency at the β1- and β3-adrenoceptors, which is desirable to minimize potential cardiovascular and metabolic side effects, respectively.[1][4][5]

Conclusion

This compound is a novel and potent dual-acting MABA with a promising pharmacological profile for the treatment of obstructive airway diseases.[1][4] Its combined muscarinic antagonist and β2-adrenoceptor agonist activity provides a strong rationale for its development as a next-generation bronchodilator. Preclinical studies have demonstrated its high affinity and functional potency at the target receptors, long duration of action, and favorable selectivity profile.[1][4][5] Further clinical investigation is warranted to establish its efficacy and safety in patients with COPD and asthma.

References

- 1. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological preclinical characterization of this compound, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LAS190792 (AZD8999)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS190792, also known as AZD8999, is a novel bifunctional molecule under development for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2][3] It functions as both a potent muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA), combining two key bronchodilator mechanisms in a single entity.[1][2][4] This document provides detailed protocols for the key in vitro assays used to characterize the pharmacological profile of this compound, including receptor binding assays, functional cell-based assays, and isolated tissue assays. The presented data and methodologies are crucial for understanding the potency, selectivity, and mechanism of action of this compound.

Muscarinic Receptor Binding Assays

These assays are designed to determine the binding affinity of this compound for various subtypes of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5). A competitive radioligand binding assay format is typically employed.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for human muscarinic receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar suitable radiolabeled muscarinic antagonist.

-

This compound and reference compounds (e.g., tiotropium, atropine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum manifold.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of assay buffer or unlabeled antagonist (for determining non-specific binding, e.g., 1 µM atropine).

-

25 µL of a serial dilution of this compound or reference compound.

-

50 µL of radioligand (e.g., [³H]-NMS at a concentration close to its Kd).

-

100 µL of the diluted cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked with wash buffer. Rapidly wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Quantitative Data: Muscarinic Receptor Binding Affinity

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| This compound | 8.9 | 8.8 | 8.8 | 9.2 | 8.2 |

| Tiotropium | ~9.0 | ~8.5 | ~9.2 | ~8.8 | ~8.7 |

Data synthesized from multiple sources. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

β2-Adrenoceptor Functional Assays

These assays evaluate the functional potency of this compound as a β2-adrenoceptor agonist. The activation of β2-adrenoceptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the effective concentration (EC50) of this compound for stimulating cAMP production in cells expressing the human β2-adrenoceptor.

Materials:

-

CHO cells stably expressing the human β2-adrenoceptor.

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound and reference β2-agonists (e.g., indacaterol, olodaterol, isoproterenol).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well or 96-well assay plates.

Procedure:

-

Cell Culture and Plating: Culture the CHO-β2 cells in appropriate medium. Seed the cells into the assay plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in stimulation buffer.

-

Cell Stimulation: Remove the culture medium from the wells and add the stimulation buffer containing the different concentrations of the test compounds.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 values using non-linear regression analysis.

Quantitative Data: β-Adrenoceptor Agonist Potency

| Compound | β2-Adrenoceptor (pEC50) | β1/β2 Selectivity |

| This compound | 9.6 | Similar or higher than indacaterol |

| Indacaterol | ~9.0 | - |

| Olodaterol | ~9.2 | - |

| Batefenterol | ~9.5 | - |

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.

Isolated Tissue Functional Assays

These ex vivo assays assess the combined muscarinic antagonist and β2-agonist activity of this compound in a more physiologically relevant system, such as guinea pig tracheal rings.

Experimental Protocol: Guinea Pig Trachea Relaxation Assay

Objective: To evaluate the functional potency and duration of action of this compound in relaxing pre-contracted airway smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Contractile agents (e.g., acetylcholine, carbachol, electrical field stimulation).

-

This compound and comparator compounds.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent.

-

For β2-agonist activity: Use spontaneous tone or a low concentration of a contractile agent.

-

For muscarinic antagonist activity: Pre-contract the tissue with a muscarinic agonist like acetylcholine or carbachol. To isolate the muscarinic effect, the β-adrenergic component can be blocked with a β-blocker like propranolol.

-

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound or comparator compounds to the organ bath to generate a concentration-response curve for relaxation.

-

Duration of Action (Washout Studies): After obtaining a maximal response to the test compound, perform repeated washes with fresh Krebs-Henseleit solution and monitor the return of the tissue's contractile response to the agonist over several hours.

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the pIC50 (for antagonism) or pEC50 (for agonism) from the concentration-response curves using non-linear regression. The duration of action is determined by the time it takes for the contractile response to recover after washout.

Quantitative Data: Functional Potency in Isolated Trachea

| Compound | Antimuscarinic Activity (pIC50) | β2-Agonist Relaxant Potency (pEC50) |

| This compound | 8.3 (in human tissue) | 9.6 |

| Batefenterol | 7.9 (in human tissue) | ~9.5 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dual signaling pathway of this compound.

Caption: In vitro pharmacological profiling workflow for this compound.

References

- 1. Pharmacological preclinical characterization of this compound, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relaxation of isolated guinea pig trachea, bronchi and pulmonary arteries produced by vasoactive intestinal peptide (VIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

Application Notes and Protocols for LAS190792 in Animal Models of COPD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of LAS190792 (Batefenterol), a novel inhaled bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), in relevant animal models for Chronic Obstructive Pulmonary Disease (COPD). Detailed protocols for commonly used COPD models and the assessment of this compound's therapeutic potential are outlined below.

Introduction to this compound

This compound is a dual-acting molecule designed to provide enhanced bronchodilation by simultaneously targeting two key pathways in the pathophysiology of COPD. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. As a β2-adrenoceptor agonist, it stimulates airway smooth muscle relaxation. This dual mechanism is expected to offer superior efficacy compared to single-agent therapies.[1] Preclinical studies have focused on characterizing its potency, selectivity, and duration of action in various in vitro and in vivo models.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound [1]

| Parameter | Species | Assay | Value |

| Muscarinic M3 Receptor Affinity | Human | Binding (pKi) | 8.8 ± 0.1 |

| β2-Adrenoceptor Affinity | Human | Binding (pKi) | 7.9 ± 0.1 |

| β1-Adrenoceptor Affinity | Human | Binding (pKi) | 5.8 ± 0.1 |

| β2 vs. β1 Selectivity | Human | Binding | 126-fold |

| M3 Antagonism Potency | Guinea Pig Trachea | Functional (pA2) | 9.1 ± 0.2 |

| β2 Agonism Potency | Guinea Pig Trachea | Functional (pEC50) | 8.5 ± 0.1 |

Table 2: In Vivo Bronchodilator Efficacy of this compound [1]

| Animal Model | Species | Challenge | Administration | Key Finding |

| Acetylcholine-induced Bronchoconstriction | Dog | Acetylcholine (B1216132) | Inhaled (nebulized) | ED50 = 0.23 µg/kg |

| Acetylcholine-induced Bronchoconstriction | Dog | Acetylcholine | Inhaled (nebulized) | Duration of action (t1/2) = 13.3 hours |

| Acetylcholine-induced Bronchoconstriction | Guinea Pig | Acetylcholine | Intratracheal | ED50 = 0.47 µg/kg |

Signaling Pathway of this compound

The dual mechanism of action of this compound targets the signaling pathways that control airway smooth muscle tone.

Experimental Protocols

While specific studies of this compound in chronic COPD models are not yet published, its therapeutic potential can be evaluated using established protocols. The following are detailed methodologies for key animal models of COPD.

Cigarette Smoke-Induced COPD Model in Mice

This model mimics the primary etiological factor of human COPD and induces chronic inflammation, airway remodeling, and emphysema.

Experimental Workflow:

Protocol:

-

Animals: C57BL/6 mice (female, 8-10 weeks old) are commonly used due to their susceptibility to smoke-induced lung pathology.

-

Acclimatization: House animals for at least one week under standard laboratory conditions.

-

Cigarette Smoke (CS) Exposure:

-